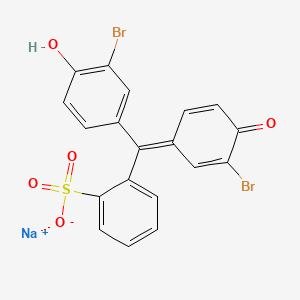

Bromophenol red sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

102185-50-2 |

|---|---|

Molecular Formula |

C19H12Br2NaO5S |

Molecular Weight |

535.2 g/mol |

IUPAC Name |

sodium;2-[(Z)-(3-bromo-4-hydroxyphenyl)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

InChI |

InChI=1S/C19H12Br2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19;/h1-10,22-23H; |

InChI Key |

HLUGVBWTXWYHQJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Br)C3=CC(=C(C=C3)O)Br)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br.[Na] |

Origin of Product |

United States |

Historical Trajectories and Evolution of Research on Sulfonephthalein Dyes

The journey of sulfonephthalein dyes is rooted in the late 19th and early 20th centuries, a period of significant advancement in synthetic organic chemistry. The initial impetus for their development was the need for reliable and precise pH indicators to replace the less accurate natural indicators.

The synthesis of phenolsulfonphthalein (Phenol Red) marked a pivotal moment, leading to the creation of a new class of pH indicators. Early research quickly revealed that the properties of these dyes could be finely tuned through chemical modification. The introduction of halogen substituents, such as bromine, onto the phenol (B47542) rings was a key strategy to alter the pKa of the indicators, thereby shifting their pH transition ranges to suit specific analytical needs.

A significant challenge in the early use of sulfonephthalein dyes was the presence of impurities from the synthesis process. These impurities often led to inconsistencies and uncertainties in pH measurements, with deviations of up to 0.1 pH units being reported. nih.govnist.gov This issue spurred further research into improving synthetic routes and purification methods to ensure the production of high-purity dyes, which was crucial for their adoption in precise analytical work.

Another critical development was the creation of the sodium salt forms of these dyes. The free acid forms of many sulfonephthalein dyes have limited solubility in water. The conversion to their sodium salts significantly enhances their water solubility, broadening their applicability in aqueous systems and facilitating their use in a wider range of biochemical and analytical assays. This improvement was instrumental in the widespread adoption of dyes like Bromophenol red sodium salt in various laboratory applications.

Current Research Paradigms and the Significance of Bromophenol Red Sodium Salt

Bromophenol red sodium salt continues to be a valuable tool in contemporary chemical research, featuring in a variety of innovative applications beyond its traditional role as a pH indicator. Its unique chemical properties are being leveraged in the development of advanced analytical techniques and materials.

One notable area of current research involves its use in enhanced chemiluminescence. A 2016 study published in Talanta reported the employment of Bromophenol red in conjunction with bovine serum albumin as a co-enhancer for the luminol (B1675438) chemiluminescence signal. medchemexpress.com This system was developed for the highly sensitive detection of sequence-specific DNA, demonstrating the compound's potential in the field of molecular diagnostics. medchemexpress.com The study highlights how the interaction of Bromophenol red with other molecules can be harnessed to amplify analytical signals, opening new avenues for the development of ultrasensitive bioassays.

Furthermore, Bromophenol red is being investigated for its potential in energy conversion technologies. Research has explored its use as a photosensitizer in photogalvanic cells for solar energy conversion. gspchem.com In these systems, the dye absorbs light and initiates a series of redox reactions that generate an electric current. This application showcases a shift in the research paradigm, moving from using the dye as a passive indicator to an active component in energy-harvesting devices.

The versatility of this compound is also evident in its use in various assay formats. It is routinely employed in biochemical assays to monitor enzymatic activity and quantify proteins. chemimpex.comtristains.com Its distinct color change provides a clear visual endpoint, making it suitable for both manual and automated high-throughput screening methods. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonym | 3',3''-Dibromophenolsulfonephthalein sodium salt | chemimpex.com |

| CAS Number | 102185-50-2 | chemimpex.com |

| Molecular Formula | C19H11Br2NaO5S | chemimpex.com |

| Molecular Weight | 534.14 g/mol | chemimpex.com |

| Appearance | Brownish-red powder | chemimpex.com |

| pH Transition Range | 5.2 (yellow) - 7.0 (red/purple) | carlroth.com |

| Solubility | Soluble in water | chemimpex.com |

Interdisciplinary Relevance in Contemporary Scientific Inquiry

Ultraviolet-Visible (UV-Vis) Spectroscopy for Elucidating Molecular Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental tool for examining the electronic transitions within molecules. For pH indicators such as this compound, this technique is particularly revealing because the compound's color, and consequently its UV-Vis spectrum, is intrinsically linked to the pH of its environment. Alterations in the protonation state of the molecule modify its electronic structure, which in turn causes detectable shifts in how it absorbs light.

The absorbance characteristics of this compound solutions are highly dependent on pH. In acidic conditions, the indicator exists in its protonated, yellow form, while in alkaline conditions, it converts to its deprotonated, blue-purple form. This transition is reversible and can be quantitatively monitored by recording UV-Vis absorbance spectra at different pH values. raftpubs.com The collection of spectra across the pH transition range often reveals an isosbestic point, which is a specific wavelength where the molar absorptivity of both the acidic and basic forms are identical. The presence of a sharp isosbestic point signifies a clean equilibrium between the two species.

Molar absorptivity (ε) quantifies how strongly a chemical species absorbs light at a given wavelength and is a constant for a specific substance under defined conditions. It is determined through the Beer-Lambert law, A = εbc, where A is absorbance, b is the optical path length, and c is the molar concentration. uregina.ca

The absorption maximum (λmax) represents the wavelength at which a substance exhibits its peak light absorption. This compound has distinct λmax values for its acidic and basic forms. The acidic form, prevalent at a pH below 3.0, typically shows a λmax around 436 nm, which corresponds to its yellow appearance. rsc.org As the pH increases above 4.6, the compound transitions to its basic form, and the λmax shifts to approximately 593 nm, resulting in a blue-purple color. rsc.org

Table 1: Spectroscopic Properties of this compound This interactive table provides the absorption maxima for the different forms of this compound.

| pH Range | Molecular Form | Absorption Maximum (λmax) |

| < 3.0 | Acidic (Yellow) | ~436 nm |

| > 4.6 | Basic (Blue-Purple) | ~593 nm |

The observable color change of this compound from yellow to blue-purple with increasing pH is the result of a significant shift in its absorption spectrum to longer wavelengths. This phenomenon is known as a bathochromic shift, or red shift. fiveable.mefirsthope.co.in This shift is caused by the deprotonation of the molecule's sulfonic acid group, which leads to an extended conjugated system of delocalized electrons. fiveable.me This increased conjugation lowers the energy gap between the ground and excited electronic states, allowing the molecule to absorb lower-energy, longer-wavelength light. fiveable.meslideshare.net The pH range for this chromatic transition is typically between 3.0 and 4.6. raftpubs.com Understanding these spectral shifts is fundamental to the function of Bromophenol Red as a reliable pH indicator.

Determination of Molar Absorptivity and Absorption Maxima (Λmax)

Fluorescence Spectroscopy in Solution and Heterogeneous Systems

Fluorescence spectroscopy is a highly sensitive analytical method that measures the light emitted from a substance after it has absorbed light. While primarily recognized for its colorimetric properties, the fluorescence characteristics of this compound have also been explored, especially for its potential in various analytical applications.

A molecule's fluorescence is defined by its excitation and emission spectra. The excitation spectrum identifies the wavelengths of light that are most effective at inducing fluorescence, while the emission spectrum shows the wavelengths of light emitted during the fluorescent decay. This compound itself is generally considered a weak fluorophore. wordpress.comresearchgate.net However, its fluorescent behavior can be significantly altered through interactions with other molecules or by its incorporation into different environments, such as micelles or polymer films. wordpress.comresearchgate.net For instance, studies have shown that interaction with surfactants like cetyltrimethylammonium bromide (CTAB) can modify its spectral behavior. wordpress.com

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. edinst.com This can occur through various mechanisms, including dynamic (collisional) quenching, static quenching (formation of a non-fluorescent complex), and energy transfer. edinst.comrsc.org The quenching process is a valuable tool in analytical chemistry, as the change in fluorescence can be correlated with the concentration of a specific analyte. mdpi.com Bromophenol Red can act as a quencher. edinst.com Its ability to interact with other substances, such as proteins, can lead to a reduction in the fluorescence of a system, a principle that has been used to develop quantitative assays. medchemexpress.com For example, the binding of Bromophenol Red to proteins can cause a measurable quenching effect, which can be used for protein determination. medchemexpress.com The quenching can result from the formation of a ground-state complex (static quenching) or from collisions between the excited fluorophore and the quencher (dynamic quenching). rsc.orgacs.org

Förster Resonance Energy Transfer (FRET) Applications in Sensing Architectures

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique that detects distance-dependent energy transfer between a donor fluorophore and an acceptor molecule. nih.gov This phenomenon, often described as a "molecular ruler," allows for the investigation of molecular interactions and conformational changes in real-time within their native environments. nih.govmdpi.com The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over a range of 1-10 nanometers. nih.gov This characteristic makes FRET an ideal principle for designing highly sensitive biosensors. mdpi.com

In the context of sensing architectures, FRET systems are engineered to produce a detectable change in fluorescence upon interaction with a target analyte. This can be achieved by modulating the distance or orientation between the donor and acceptor pair. nih.gov For instance, a FRET-based sensor can be designed where the binding of an analyte induces a conformational change in a receptor protein, bringing the donor and acceptor fluorophores into closer proximity and thus increasing FRET efficiency. nih.gov Conversely, a sensor can be designed where the cleavage of a linker by an enzyme separates the donor and acceptor, leading to a decrease in FRET. nih.gov

A notable application of FRET in sensing that provides a model for this compound is the development of a sensor for dissolved ammonia (B1221849). myu-group.co.jp In this system, a ruthenium organometallic complex serves as the energy donor, and a related pH indicator, bromophenol blue, acts as the energy acceptor. myu-group.co.jp The components are immobilized within a hydrogel matrix. myu-group.co.jp The sensing mechanism relies on the change in the protonation state of the bromophenol blue in the presence of ammonia, which alters its absorption spectrum. myu-group.co.jp This change in the acceptor's absorption directly impacts the efficiency of energy transfer from the ruthenium complex, leading to a measurable change in the fluorescence signal that correlates with the ammonia concentration. myu-group.co.jp The selection of an appropriate donor-acceptor pair with significant spectral overlap between the donor's emission and the acceptor's absorption is crucial for efficient energy transfer. myu-group.co.jp

The principles demonstrated in the ammonia sensor can be directly extrapolated to create sensing architectures using this compound. Given its nature as a pH indicator, its absorption spectrum is also pH-dependent. By pairing it with a suitable fluorescent donor, a FRET-based sensor for pH or for analytes that induce a pH change can be constructed. The sensitivity and reversibility of such a sensor would be key performance metrics. For example, in the ammonia sensor using bromophenol blue, a response time of 10 minutes was observed at a concentration of 100 parts per billion. myu-group.co.jp The development of FRET-based sensors offers advantages such as high sensitivity, potential for real-time monitoring, and robustness compared to intensity-based optical measurements. myu-group.co.jp

| Donor | Acceptor | Analyte | Sensing Principle |

| Ruthenium organometallic complex | Bromophenol Blue | Dissolved Ammonia | Ammonia-induced pH change alters acceptor absorption, modulating FRET efficiency. myu-group.co.jp |

| Quantum Dots | Quantum Dots | Various | Changes in biomolecular conformations or environmental parameters alter the distance between QDs. mdpi.com |

| Fluorescent Proteins (e.g., CFP) | Fluorescent Proteins (e.g., YFP) | Protein-protein interactions, enzyme activity | Molecular interactions bring FPs into proximity, enabling FRET. nih.gov |

Spectroelectrochemical Characterization of Immobilized this compound Films

Spectroelectrochemistry is a powerful analytical technique that provides simultaneous electrochemical and spectroscopic information, enabling the in-depth study of redox processes. mdpi.com By monitoring the changes in the optical properties of a material as a function of the applied electrical potential, it is possible to gain insights into the structural and electronic transformations occurring during electrochemical reactions. mdpi.comresearchgate.net This is particularly valuable for characterizing thin films of electroactive materials, such as those formed from this compound.

The formation of a stable and uniform film of this compound on an electrode surface is a prerequisite for its spectroelectrochemical investigation. A common method for creating such films is through electropolymerization or electrochemical deposition. researchgate.net The properties of the resulting film are highly dependent on the deposition parameters.

Research on the closely related compound, bromophenol blue (BPB), has shown that parameters such as the number of voltammetric cycles, the concentration of the monomer in the deposition solution, and the pH of the solution significantly influence the thickness, density, and optical quality of the deposited film. researchgate.net For instance, in the electropolymerization of BPB on a gold substrate, favorable deposition conditions were identified by systematically varying these parameters. researchgate.net The use of techniques like a quartz crystal microbalance (QCM) can provide quantitative measurements of the film mass during deposition, allowing for the determination of properties like molar volume and density. researchgate.net

The choice of the electrode material (e.g., gold, platinum, glassy carbon) and the electrolyte composition also plays a crucial role. mdpi.comnih.gov The presence of certain dopants or supporting electrolytes can affect the morphology and electrochemical properties of the film. nih.gov For example, the use of surfactants as dopants has been shown to enhance the diffusion rate of ions within polypyrrole films. researchgate.net The formation process and structure of the deposited films can be monitored in situ using techniques like atomic force microscopy (AFM). researchgate.net

| Deposition Parameter | Influence on Film Properties | Analytical Technique for Monitoring |

| Voltammetric Cycles | Film Thickness, Uniformity | Cyclic Voltammetry, QCM researchgate.net |

| Monomer Concentration | Film Thickness, Density | QCM, Spectrophotometry researchgate.net |

| Solution pH | Film Density, Optical Absorption | QCM, UV-Vis Spectroscopy researchgate.net |

| Electrode Material | Adhesion, Electrochemical Behavior | Cyclic Voltammetry, AFM researchgate.netnih.gov |

| Supporting Electrolyte/Dopant | Ionic Conductivity, Morphology | AC Impedance, AFM researchgate.net |

Once a film of this compound is immobilized on an electrode, in situ spectroelectrochemistry can be employed to study its redox behavior. This involves recording the optical spectra (e.g., UV-Vis) of the film while the electrode potential is swept or held at specific values. researchgate.net

The changes observed in the absorption spectra provide direct evidence of the electrochemical transformations. For Bromophenol Blue films, it has been demonstrated that the optical properties can be electrochemically controlled. researchgate.net As the potential applied to the film is varied, changes in the electronic structure of the molecule occur, leading to a shift in the absorption bands. This results in a visible color change in the film. researchgate.net For example, the oxidation of the extended π-system in similar polymeric dye films can cause a color change from yellow (neutral state) to black (oxidized state). researchgate.net

The spectroelectrochemical response, including the position of isosbestic points (wavelengths where the absorbance does not change during a chemical reaction), can provide information about the different redox states of the immobilized dye and the kinetics of the transitions between them. mdpi.com The stability of the film can also be assessed by cycling the potential multiple times and observing if there is any degradation in the spectroscopic or electrochemical signals. researchgate.net Studies on similar systems have shown that the films can be cycled repeatedly without significant decomposition. researchgate.net In situ Raman spectroelectrochemistry is another powerful technique that can provide detailed structural information about the vibrational modes of the molecule as its redox state is altered, offering further insights into the reaction mechanisms. acs.org

| Applied Potential | Expected Optical Change (based on BPB analogue) | Spectroscopic Observation |

| Initial (Neutral) Potential | Yellow Color | Absorption in the lower wavelength visible region. researchgate.net |

| Oxidizing Potential | Darker Color (e.g., Green/Black) | Decrease in the initial absorption band and appearance of new bands at higher wavelengths corresponding to the oxidized species. mdpi.comresearchgate.net |

| Reducing Potential | Return to Yellow Color | Reversal of the spectral changes observed during oxidation. researchgate.net |

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and its time-dependent extension, TD-DFT, have become indispensable tools for investigating the properties of sulfonephthalein dyes like Bromophenol Red. oup.com These quantum chemical methods allow for the calculation of molecular geometries, electronic structures, and spectroscopic properties with a favorable balance of accuracy and computational cost. oup.comtandfonline.com By modeling the molecule in its ground and excited states, DFT and TD-DFT provide fundamental insights into the mechanisms underlying its function as a pH indicator. diva-portal.orgacs.org

Electronic Structure Elucidation and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of Bromophenol Red are governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's stability, reactivity, and optical properties. researchgate.net

DFT calculations are used to determine the energies of the HOMO and LUMO levels. A smaller energy gap typically corresponds to easier electronic excitation and, consequently, absorption of longer-wavelength light. researchgate.net For related dyes like Bromophenol Blue (BPB), studies have shown that modifications to the molecular structure, such as the number and position of bromine substituents, can tune this energy gap. core.ac.uk FMO analysis also helps in understanding electron transfer processes, which are crucial for applications such as dye-sensitized solar cells, where the dye's LUMO level must be appropriately aligned with the semiconductor's conduction band for efficient electron injection. researchgate.netntu.edu.sg

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Related Sulfonephthalein Dyes from DFT Calculations Note: Data is for Bromophenol Blue (a tetrabrominated analogue) and serves as a close model for Bromophenol Red.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -6.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -3.5 to -3.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~3.0 | Determines the energy of electronic transitions and influences the color of the dye. researchgate.net |

Theoretical Prediction and Interpretation of Spectroscopic Properties

TD-DFT is a powerful method for simulating the electronic absorption spectra (UV-Vis spectra) of molecules. diva-portal.orgacs.org By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (a measure of transition probability). tandfonline.comntu.edu.sg

For sulfonephthalein dyes, TD-DFT calculations accurately reproduce the significant solvatochromic and halochromic shifts observed experimentally. diva-portal.orgacs.org For instance, studies on the closely related Bromophenol Blue show that TD-DFT can model the color change from yellow in acidic solution (λmax ~430 nm) to blue in basic solution (λmax ~600 nm). diva-portal.orgresearchgate.net These calculations confirm that the shift is due to structural changes upon deprotonation, which alters the electronic distribution and the HOMO-LUMO energy gap. acs.org Comparing theoretical spectra calculated in different solvent models (e.g., using a Polarizable Continuum Model, PCM) with experimental data provides a robust validation of the computational approach. core.ac.uk

Table 2: Comparison of Experimental and Theoretically Predicted Absorption Maxima (λmax) for Bromophenol Dyes

| Form of Dye | Solvent/pH | Experimental λmax (nm) | Theoretical (TD-DFT) λmax (nm) |

|---|---|---|---|

| Acidic Form (Yellow) | Acidic Water | ~433 core.ac.uk | ~427 wikipedia.org |

| Basic Form (Blue) | Basic Water | ~590-600 raftpubs.commacsenlab.com | ~602 wikipedia.org |

Investigation of Protonation States and Tautomeric Equilibria

The pH-indicating property of Bromophenol Red is a direct consequence of changes in its protonation state and the resulting tautomeric equilibria. The molecule can exist in several forms, including a neutral lactone (or more accurately, sultone) form which is typically colorless, a yellow monoanionic quinonoid form, and a blue-purple dianionic quinonoid form. core.ac.ukresearchgate.net

DFT calculations are instrumental in exploring the relative stabilities of these different species. By optimizing the geometry of each protonated state and its potential tautomers and calculating their Gibbs free energies, researchers can predict the most stable form at a given pH. core.ac.uk For example, calculations on the parent compound, Phenol (B47542) Red, have confirmed that deprotonation of the sulfonic acid group followed by the phenolic hydroxyl group leads to the opening of the sultone ring to form the more stable quinonoid structure, which is responsible for the color. core.ac.ukresearchgate.net These theoretical studies clarify the complex relationship between protonation, tautomerism, and the observed color change. diva-portal.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. stanford.edu By solving Newton's equations of motion for a system containing the dye and its environment (e.g., solvent molecules, analytes), MD simulations generate a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. tandfonline.com

Simulation of this compound in Varied Solvent Environments

The behavior and spectral properties of Bromophenol Red are highly dependent on its environment. MD simulations are particularly well-suited to investigate these solvent effects at a molecular level. By placing the dye molecule in a simulation box filled with explicit solvent molecules (such as water, ethanol, or within a surfactant micelle), MD can model its solvation structure, orientation, and dynamics. stanford.edumdpi.com

Studies on related dyes in aqueous solution have used MD to understand the specific hydrogen bonding networks between the dye's functional groups and surrounding water molecules. acs.org In more complex environments, such as surfactant micelles, MD simulations reveal the preferential location and orientation of the dye within the micellar structure, which is crucial for understanding its properties in these organized systems. mdpi.com A powerful approach combines MD simulations with quantum mechanics/molecular mechanics (QM/MM), where optical properties are calculated using TD-DFT for numerous snapshots taken from the MD trajectory. This integrated method provides a more realistic prediction of absorption spectra, including the effects of thermal motion and dynamic solvent interactions, which accounts for spectral broadening. diva-portal.orgacs.org

Modeling of Dye-Analyte and Dye-Material Interactions

MD simulations and related techniques like molecular docking are widely used to model the non-covalent interactions between Bromophenol Red and various analytes or material surfaces. These models are critical for applications in biochemistry and materials science.

For dye-analyte interactions, simulations have been used to study the binding of bromophenols and sulfonephthalein dyes to proteins like Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). acs.orgnih.gov These studies can identify the specific binding sites on the protein and characterize the dominant intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the dye-protein complex. acs.org

For dye-material interactions, MD has been employed to investigate the adsorption of Bromophenol Blue onto surfaces like asphaltene and carbon nanotubes. kaust.edu.saacs.org These simulations provide detailed insights into the adsorption mechanism, showing how the dye orients itself on the surface to maximize favorable interactions. The binding energy between the dye and the material can be calculated from these simulations, offering a quantitative measure of adsorption strength. kaust.edu.sa

Table 3: Summary of Modeled Interactions Involving Bromophenol Dyes

| Interacting Species | Modeling Technique | Key Findings | Reference |

|---|---|---|---|

| Bromophenols and Human Serum Albumin (HSA) | Molecular Docking | Identified binding in domain IB; van der Waals forces and hydrogen bonding are dominant. | acs.org |

| Bromophenol Blue and Asphaltene | MD and DFT | Modeled adsorption process; calculated interaction energies in different solvents. | kaust.edu.sa |

| Bromophenol and Carbon Nanotubes | MD Simulation | Simulated adsorption affinity and orientation on the nanotube surface. | acs.org |

| Sulfonephthalein Dyes and Bovine Serum Albumin (BSA) | Spectroscopy and Equilibria Analysis | Investigated the effect of pH and ionic strength on binding interactions. | nih.gov |

Advanced Analytical Chemistry Methodologies Utilizing Bromophenol Red Sodium Salt

Refinement and Optimization of pH Indicator Systems

The inherent properties of Bromophenol red sodium salt as a pH indicator, with a visual transition from yellow to red-purple over a pH range of 5.2 to 7.0, have made it a foundation for developing more refined pH monitoring systems. chemimpex.comcarlroth.comcarlroth.com Researchers are continuously optimizing its use to achieve greater accuracy and applicability in diverse and challenging analytical scenarios.

Precision pH Monitoring in Complex Chemical and Biological Matrices

The utility of a pH indicator is significantly tested in complex matrices, such as biological fluids or environmental samples, where various components can interfere with its performance. This compound is employed in biochemical and pharmaceutical analysis due to its reliable performance. chemimpex.com For instance, optical sensors incorporating sulfonephthalein dyes like bromophenol blue have been successfully tested for pH accuracy in human serum samples, demonstrating the potential of this class of indicators in complex biological media. mdpi.com The stability and high water solubility of the sodium salt form are crucial for these applications, ensuring consistent performance in aqueous-based biological systems. chemimpex.com Research into modified sulfonephthalein dyes suggests that structural alterations can further enhance sensitivity and accuracy in intricate biological environments.

Enhanced Methodologies for Acid-Base Titrations and Stoichiometric Analysis

In the realm of titrimetry, the selection of an appropriate indicator is paramount for the accurate determination of the equivalence point. This compound is a valuable tool in various acid-base titrations. chemimpex.comsaudijournals.com For titrations involving a weak base and a strong acid, where the equivalence point occurs in the acidic pH range (pH 3-6.5), indicators like bromophenol blue and by extension bromophenol red are suitable choices. 166.70.226 The distinct color change of Bromophenol red within the 5.2-7.0 pH range allows for clear endpoint detection in specific titrations. carlroth.comcarlroth.com The development of mixed indicators, where bromophenol red could be combined with other dyes, can sharpen the color change at the equivalence point, enhancing the precision of stoichiometric analysis for complex systems like polyprotic acids or specific carbonate titrations. uohyd.ac.in

Developments in High-Resolution Colorimetric Analysis

Modern analytical techniques have moved beyond simple visual assessment of color change. High-resolution colorimetric analysis utilizes spectrophotometry and digital imaging to quantify color changes, thereby providing more precise pH measurements or analyte concentrations. Bromophenol red is utilized in such methods, for example, in the colorimetric determination of bromide in water sources. uci.edu In this method, bromide ions oxidize chloramine-T, which then brominates phenol (B47542) red (a closely related compound) to produce a colored compound, demonstrating how these dyes are central to quantitative colorimetric assays. uci.edu By measuring the absorbance of the solution at a specific wavelength, a highly accurate concentration can be determined. This principle is extended to sensor arrays where subtle changes in the color of Bromophenol red spots are captured and analyzed by imaging devices to yield quantitative data. google.comnih.gov

Novel Sensor Design and Development

The unique spectral properties of this compound have made it a prime candidate for incorporation into novel sensor designs. Its ability to change color in response to pH shifts or specific chemical interactions is the basis for advanced optical and electrochemical sensing platforms.

Fabrication and Performance Evaluation of Colorimetric Sensor Arrays

Colorimetric Sensor Arrays (CSAs), often referred to as "artificial noses" or "tongues," employ a series of cross-reactive chemoresponsive dyes to detect and identify a wide range of analytes. google.comacs.org Bromophenol red is frequently included as one of the dyes in these arrays. google.comnih.govresearchgate.net

Fabrication: CSAs are typically fabricated by printing spots of different chemoresponsive dyes, including Bromophenol red, onto a solid, often hydrophobic, substrate. google.com Alternatively, for detecting analytes in aqueous solutions, an array of solution-phase sensors in a microplate format can be used, where the analyte is added to each dye solution. nih.gov

Performance Evaluation: The performance of these sensors is evaluated by exposing the array to a target analyte and capturing the resulting color changes with an imaging device, like a flatbed scanner or a digital camera. google.comnih.gov The pattern of color change across the array creates a unique "fingerprint" for each analyte. For example, a CSA incorporating Bromophenol red has been used to differentiate various micro- and nanoplastic particles in buffered water. nih.gov While no single dye responded uniquely, the collective color shifts provided a distinct pattern for each particle type. nih.gov Similarly, CSAs have been developed to monitor volatile organic compounds (VOCs) produced during the heating of cooking oils, where pH indicators like Bromophenol red help in the molecular recognition of acidic compounds. acs.org

Integration into Electrochemical and Optochemical Sensing Platforms

Bromophenol red and related sulfonephthalein dyes are integral to the development of optochemical sensors. doi.org These sensors translate a chemical interaction into a measurable optical signal.

Optochemical Platforms: A common approach involves immobilizing the indicator dye within a transparent matrix, such as a sol-gel or a polymer, which is then coated onto an optical fiber or another light-guiding substrate. mdpi.comacs.org The interaction of the analyte with the immobilized Bromophenol red alters its absorbance or fluorescence properties. This change is then detected by measuring the light transmitted through or reflected from the sensor. For example, researchers have developed fiber optic pH sensors by coating the fiber core with silicates doped with bromophenol blue. mdpi.com The sensor's response is based on the pH-dependent color change of the dye. Such platforms can be miniaturized and used for real-time monitoring in diverse environments, from biological tissues to industrial process streams. mdpi.comacs.org

Electrochemical Platforms: While Bromophenol red is primarily an optical indicator, it can be integrated into electrochemical sensors. In this context, its role is often indirect. For instance, a pH-sensitive membrane in an electrochemical sensor might incorporate Bromophenol red. A change in the local pH, caused by an enzymatic reaction or other chemical process at the electrode surface, would be signaled by the dye's color change, which could then be read out optically in a hybrid opto-electrochemical system. More directly, the protonation state of the dye, which is pH-dependent, can influence the electrochemical properties of a modified electrode surface, although this is a less common application compared to its use in optochemical platforms.

Chromatographic Behavior and Separation Science Applications

The versatility of this compound extends to its utility in various chromatographic techniques, where its physicochemical properties are leveraged for separation and analysis. Its behavior in different chromatographic modes is a subject of detailed study, underpinning its application in method development for analytical separation and purity assessment.

Elucidation of Retention Mechanisms in Different Chromatographic Modes

The retention of this compound in liquid chromatography is governed by a combination of interactions between the analyte, the stationary phase, and the mobile phase. The predominant retention mechanism is highly dependent on the chosen chromatographic mode.

Micellar Liquid Chromatography (MLC): MLC employs a mobile phase containing a surfactant (such as sodium dodecyl sulfate, SDS) at a concentration above its critical micelle concentration (CMC). researchgate.netchromatographyonline.com The retention mechanism in MLC is complex, involving partitioning of the analyte between the bulk mobile phase, the micelles, and the surfactant-modified stationary phase. researchgate.net Bromophenol Red, as a sulfonphthalein dye, can interact with the micelles in the mobile phase. researchgate.net The extent of this interaction, and therefore the retention, can be modulated by factors such as the surfactant concentration and the addition of an organic modifier to the mobile phase. chromatographyonline.comfuture4200.com This technique can offer unique selectivity for complex mixtures and can sometimes be performed with direct injection of biological fluids. future4200.com

Table 1: Influence of Chromatographic Mode on Retention of this compound

| Chromatographic Mode | Stationary Phase | Mobile Phase Component(s) | Primary Retention Mechanism | Key Parameters Affecting Retention |

| Reversed-Phase (RPLC) | Non-polar (e.g., C18) | Polar solvent + Organic modifier | Hydrophobic interactions | Mobile phase pH, organic modifier type and concentration |

| Ion-Pair (IPC) | Non-polar (e.g., C18) | Polar solvent + Ion-pairing reagent | Ion-pair formation, hydrophobic interactions | Ion-pairing reagent type and concentration, pH |

| Micellar (MLC) | Surfactant-modified non-polar | Aqueous solution with surfactant > CMC | Partitioning between mobile phase, micelles, and stationary phase | Surfactant type and concentration, organic modifier |

Method Development for Analytical Separation and Purity Assessment

The development of robust analytical methods is crucial for the quality control and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a commonly employed technique for this purpose.

A typical method for the purity assessment of bromophenolic compounds involves reversed-phase HPLC. mdpi.com The method validation process, following guidelines such as those from the International Council for Harmonisation (ICH), ensures that the analytical procedure is suitable for its intended purpose. pensoft.netresearchgate.netich.org

Method Validation Parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is often demonstrated by the resolution of the main peak from any adjacent peaks.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For instance, a linear relationship between absorbance and concentration might be established over a range of 4–20 µg/mL. pensoft.net

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies, where a known amount of pure standard is added to a sample matrix. mdpi.com

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For related compounds, LOD and LOQ values can be in the range of 0.68 µg/mL and 2.26 µg/mL, respectively. pensoft.net

A well-developed HPLC method can effectively separate Bromophenol Red from its potential impurities, which may include starting materials, by-products from synthesis, or degradation products. The peak area percentage of the main peak in the chromatogram is often used to determine the purity of the substance. apicalscientific.com

Table 2: Exemplary HPLC Method Parameters for Purity Assessment of a Related Bromophenolic Compound

| Parameter | Condition | Reference |

| Column | C8 or C18 reversed-phase | mdpi.com |

| Mobile Phase | Gradient of aqueous acid (e.g., 0.05% Trifluoroacetic acid) and Acetonitrile | mdpi.com |

| Flow Rate | Typically 0.5 - 1.0 mL/min | researchgate.net |

| Detection | UV-Vis at a specific wavelength (e.g., 210 nm or at the λmax of the dye) | mdpi.com |

| Temperature | Controlled, e.g., 30 °C | mdpi.com |

Metrological Aspects and Reference Material Development

In analytical chemistry, metrology—the science of measurement—plays a critical role in ensuring the reliability, comparability, and traceability of measurement results. For a compound like this compound, which is used as a pH indicator, its metrological characterization and potential development as a reference material are of significant interest.

A Certified Reference Material (CRM) is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. reagecon.com The development of a CRM for this compound would be particularly valuable for applications requiring accurate pH measurements.

The process of developing a CRM involves several key stages:

Material Selection and Preparation: A high-purity batch of this compound would be synthesized or procured. The material must be homogeneous and stable over time.

Characterization: The material is thoroughly characterized to determine the property values of interest. For a pH indicator, this would involve the precise determination of its pKa value(s) under specified conditions (e.g., temperature, ionic strength). This characterization should be performed using primary methods or by comparison with existing primary pH standards. researchgate.net

Value Assignment: The certified value for the pKa is assigned based on the results of the characterization studies, often involving inter-laboratory comparisons to ensure accuracy and reduce bias.

Uncertainty Estimation: A comprehensive uncertainty budget is established, accounting for all potential sources of uncertainty in the characterization process.

Traceability Statement: The certificate for the CRM must include a statement of metrological traceability, linking the certified value to a stated reference, such as the International System of Units (SI).

While specific CRMs for this compound are not widely listed, its sulfonphthalein relatives, such as meta-cresol purple and phenol red, have been purified and characterized for metrologically traceable spectrophotometric pH measurements. researchgate.net The methodologies used in these studies, including purification via HPLC and characterization in different buffer systems, provide a clear roadmap for the development of a this compound CRM. acs.org The availability of such a CRM would enhance the accuracy and reliability of pH measurements in various scientific and industrial laboratories.

Research in Material Science and Smart Material Development

Integration into pH-Responsive Hydrogels and Polymer Composites

The incorporation of Bromophenol red sodium salt into hydrogels and polymer composites allows for the fabrication of materials that exhibit significant changes in their properties in response to pH fluctuations. These changes are often observable, providing a visual cue to shifts in the local environment.

Synthesis and Characterization of pH-Sensitive Polymeric Systems

The synthesis of pH-sensitive polymeric systems often involves incorporating an indicator dye, such as Bromophenol red, into a polymer matrix. This can be achieved through physical entrapment, where the dye molecules are held within the cross-linked polymer network, or through covalent bonding to the polymer backbone. nih.gov Common polymer matrices include natural polymers like chitosan (B1678972) and cellulose, or synthetic polymers such as poly(vinyl alcohol) (PVA), polyacrylamide (PAAm), and poly(acrylic acid) (PAAc). mdpi.comraco.cat

The characterization of these systems is crucial to understanding their behavior. Techniques like Fourier-transform infrared (FT-IR) spectroscopy are used to confirm the interactions between the dye and the polymer matrix. nih.gov The pH-responsiveness is quantified by observing the color changes at different pH values, which for Bromophenol red occurs in the range of pH 5.2 to 7.0. The swelling behavior of hydrogels in response to pH is a key characteristic, as the protonation or deprotonation of functional groups on both the polymer and the dye can lead to significant volume changes. mdpi.comnih.gov For instance, pH-sensitive hydrogels based on poly(organophosphazene) show higher degrees of swelling in basic solutions compared to acidic ones. nih.gov

Table 1: Common Polymer Systems for pH-Sensitive Materials and Methods of Dye Incorporation

| Polymer System | Method of Dye Incorporation | Key Characteristics |

|---|---|---|

| Poly(vinyl alcohol) (PVA) / Borax | Physical Entrapment | Forms thermochromic hydrogels where the dye's color change is temperature-dependent due to pH shifts in the microenvironment. researchgate.net |

| Chitosan / Pectin | Physical Entrapment | Biodegradable films where dye incorporation enhances mechanical properties and provides a visual indication of spoilage in food packaging. nih.gov |

| Polyacrylamide (PAAm) | Covalent Bonding or Entrapment | Creates a stable, transparent matrix suitable for optical sensors. |

| Cellulose Derivatives | Covalent Bonding or Adsorption | Can be functionalized (e.g., quaternized) to anchor negatively charged dyes like Bromothymol blue, a similar sulfonephthalein, for creating pH-sensitive fibers. mdpi.com |

Modulation of Rheological and Mechanical Properties in Response to pH

The rheological and mechanical properties of hydrogels and polymer composites containing Bromophenol red can be actively modulated by pH. The underlying mechanism involves changes in electrostatic interactions within the polymer network. As the pH of the environment changes, the sulfonephthalein dye transitions between its protonated (yellow) and deprotonated (red/purple) states. This charge alteration, coupled with ionization changes in the polymer backbone itself (e.g., in poly(acrylic acid)), modifies the repulsive or attractive forces between polymer chains. researchgate.net

These changes in intermolecular forces directly impact the hydrogel's swelling ratio, which in turn affects its mechanical and rheological characteristics. researchgate.net For example, increased electrostatic repulsion at higher pH values can lead to greater swelling, resulting in a lower storage modulus (G') and loss modulus (G''), indicating a softer material. Conversely, in acidic conditions, the network may contract, leading to a stiffer gel. Studies on zein-shellac hydrogels have shown they shrink at pH 6.0 and swell or dissolve at pH 8.0, with corresponding changes in hardness and gumminess. tennessee.edu This pH-dependent behavior is critical for applications requiring materials with tunable stiffness and flow properties.

Self-Healing and Reversible Interaction Studies in Polymer Networks

The integration of pH-responsive dyes like Bromophenol red into self-healing polymer networks offers a pathway to create materials that not only repair themselves but also visually indicate the healing process. Self-healing can be triggered by pH changes that mediate reversible interactions, such as hydrogen bonds, ionic interactions, or dynamic covalent bonds (e.g., acylhydrazone bonds). pnas.orgresearchgate.net

In such a system, a change in local pH can initiate the breaking and reforming of these dynamic bonds, allowing a damaged section of the material to mend. researchgate.net For example, a hydrogel can be designed to heal in an acidic environment where protonation of side chains facilitates strong hydrogen bonding across the fractured interface. pnas.org The color change of the embedded Bromophenol red would provide a direct visual report of the pH trigger, confirming that the conditions for healing are met. Research has demonstrated that some hydrogels can undergo multiple cycles of healing and separation simply by switching the ambient pH, without significant loss of mechanical properties. pnas.org This reversible nature is crucial for developing robust, reusable smart materials.

Applications in Thin Films and Coatings

This compound is also a candidate for the development of functional thin films and coatings. Its ability to be electropolymerized and its inherent optical properties make it suitable for creating surfaces that can change color in response to electrical stimuli.

Electropolymerization for Functional Surface Modification

Electropolymerization is a technique used to deposit a thin polymer film onto a conductive surface directly from a monomer solution. nih.gov While direct research on Bromophenol red is limited, extensive studies on the closely related Bromophenol blue (BPB) demonstrate the feasibility of this approach for sulfonephthalein dyes. researchgate.net The process typically involves cyclic voltammetry, where the electrical potential applied to a working electrode (e.g., gold or glassy carbon) initiates the polymerization of the dye molecules at the electrode surface. researchgate.netmdpi.com

The resulting poly(bromophenol) film modifies the surface, rendering it electroactive. The properties of this film, such as thickness, density, and optical absorption, are highly dependent on the electropolymerization conditions, including monomer concentration, pH of the deposition solution, and the number of voltammetric cycles. researchgate.net This technique allows for the precise control over the fabrication of thin, functional coatings that can act as sensors or electrochromic layers. A similar approach has been used to create a sensor for acetaminophen (B1664979) using an electropolymerized film of Bromophenol red.

Table 2: Illustrative Electropolymerization Parameters for a Sulfonephthalein Dye (Bromophenol Blue) on a Gold Substrate

| Parameter | Condition | Effect on Film |

|---|---|---|

| Deposition pH | Varied (e.g., acidic vs. neutral) | Strongly influences the density and molar volume of the resulting polymer film. researchgate.net |

| Monomer Concentration | Varied (e.g., µM range) | Affects the rate of film growth and final thickness. mdpi.com |

| Voltammetric Cycles | Increased number of cycles | Leads to a progressive increase in film thickness. researchgate.net |

| Potential Window | Optimized range (e.g., 0.0 to 1.2 V) | Controls the oxidation and polymerization process, ensuring stable film formation. mdpi.com |

Data based on analogous studies with Bromophenol Blue and Bromocresol Purple as direct comprehensive data for Bromophenol Red is not widely published. researchgate.netmdpi.com

Development of Optically Switchable Materials

Materials that can reversibly change their optical properties, such as color, in response to an external stimulus are known as switchable materials. Thin films and hydrogels containing Bromophenol red can be designed to be optically switchable through electrochemical means.

One approach is the direct electrical switching of the electropolymerized film described above. By applying a potential to the film, its oxidation state can be changed, which in turn alters the protonation state of the dye molecules and causes a color change. This allows for the creation of electrochromic materials where the color can be toggled between its acidic and basic forms without changing the bulk pH of the surrounding environment. researchgate.net

A second, more recent approach involves creating an electrochromic hydrogel. In this system, the Bromophenol red dye is embedded in a hydrogel matrix along with a redox-active molecule, or "electro-acid/base," such as p-benzoquinone. rsc.org When a voltage is applied, the p-benzoquinone is reduced. The reduced form then acts as a base, abstracting a proton from the Bromophenol red indicator dye, causing it to change color. This process is reversible, allowing the material to switch back and forth. Such hydrogels are being explored for applications in flexible and wearable electronic devices. rsc.org These materials demonstrate a clear color change that can be controlled with low voltage, opening possibilities for new types of displays and sensors.

Exploration in Photogalvanic Cells and Energy Conversion Systems

This compound has been a subject of investigation in the field of photogalvanic cells, which are devices that convert solar energy into electrical energy through photochemical reactions in an electrolyte solution. jetir.orgresearchgate.net These cells typically consist of a photosensitizer, a reductant, a surfactant, and electrodes. jetir.org The fundamental principle involves the absorption of light by a photosensitizer, leading to the generation of high-energy species that then drive electrochemical reactions to produce electricity. jetir.orgresearchgate.net

Studies have systematically varied these parameters to optimize the electrical output of photogalvanic cells using a bromophenol red-EDTA system. exlibrisgroup.com The performance of such a cell is characterized by its photopotential, photocurrent, and power output. For example, a cell using bromophenol red as the photosensitizer and EDTA as the electron donor has been reported to generate a photopotential of 581.0 mV and a photocurrent of 45.0 μA. exlibrisgroup.com The current-voltage (i-V) characteristics of the cell are also a key aspect of its performance evaluation. exlibrisgroup.com

The core of the energy conversion process in a photogalvanic cell lies in the photosensitization mechanism. acs.org This process begins when the photosensitizer molecule, in this case, bromophenol red, absorbs photons from a light source. researchgate.netacs.org This absorption elevates the photosensitizer to an excited singlet state. acs.org Through a process called intersystem crossing, the molecule can then transition to a longer-lived triplet excited state. acs.org

This excited triplet state of the photosensitizer is a crucial intermediate. It possesses sufficient energy and lifetime to interact with other molecules in the electrolyte, such as the reductant (e.g., EDTA). acs.org The photosensitization process can proceed via two primary pathways: energy transfer or electron transfer. acs.org In the context of photogalvanic cells utilizing a reductant, the predominant mechanism is photoinduced electron transfer. pnas.org

In this mechanism, the excited bromophenol red molecule accepts an electron from the reductant (EDTA). This results in the formation of a reduced form of the dye and an oxidized form of the reductant. The reduced dye molecule then diffuses to the anode (the illuminated electrode, typically platinum) and donates its excess electron, which then flows through the external circuit to the cathode (the dark electrode, often a saturated calomel (B162337) electrode). rsc.org At the cathode, the original form of the dye is regenerated by accepting an electron, thus completing the circuit and allowing for the continuous generation of current as long as the cell is illuminated. A tentative mechanism for the generation of photocurrent in the bromophenol red-EDTA system has been proposed based on these principles. exlibrisgroup.com

The efficiency of this solar energy capture is dependent on several factors. The concentration of the dye is critical; an increase in concentration can lead to a higher absorption of light and thus a greater electrical output, up to an optimal point beyond which performance may decrease. academicjournals.org Similarly, the pH of the medium can significantly affect the performance of the cell. exlibrisgroup.com

The following table summarizes the performance of a photogalvanic cell using a bromophenol red-EDTA system under specific conditions.

| Parameter | Value |

| Photosensitizer | Bromophenol Red |

| Reductant | EDTA |

| Photopotential | 581.0 mV |

| Photocurrent | 45.0 μA |

Mechanistic Studies in Biochemical and Biological Research

Molecular Interactions with Biopolymers and Macromolecules

The utility of bromophenol red sodium salt and its closely related analogs, such as bromophenol blue (BPB), in biochemical research stems from their nuanced interactions with biological macromolecules. These interactions are driven by a combination of forces and are sensitive to environmental conditions, making these dyes powerful tools for probing molecular structure and function.

The binding of sulfonephthalein dyes, including bromophenol red and its analogs, to proteins is a complex process governed by multiple non-covalent forces. openaccessebooks.com Spectrophotometric studies on the interaction between the related dye Bromophenol Blue (BPB) and proteins like bovine serum albumin (BSA) and γ-globulin have shown that electrostatic forces are the primary drivers of the initial association. nih.govinstras.com The negatively charged sulfonate group on the dye is attracted to positively charged amino acid residues on the protein surface.

However, the characteristic color change and the stability of the resulting complex are largely attributed to subsequent hydrophobic interactions. researchgate.net Once the dye is in proximity to the protein, its aromatic ring structures interact favorably with nonpolar patches on the protein surface. openaccessebooks.comresearchgate.net This dual nature of binding—involving both electrostatic and hydrophobic forces—is a common theme in protein-ligand interactions. nih.gov

The thermodynamics of these interactions can be inferred from key parameters. For instance, interactions driven by van der Waals forces and hydrogen bonds are typically characterized by negative changes in both enthalpy (ΔH < 0) and entropy (ΔS < 0), whereas hydrophobic interactions are characterized by positive changes (ΔH > 0, ΔS > 0). researchgate.net Studies with BPB have determined binding constants (Kₐ) in the range of 10⁴ to 10⁷ M⁻¹, which is consistent with strong, non-covalent binding. researchgate.netnih.gov The number of primary binding sites is typically low, often varying between one and three depending on the protein and conditions. researchgate.net The binding affinity and sensitivity of these dye-protein assays are significantly influenced by factors such as pH and ionic strength, which can alter both the charge status of the protein and the nature of the electrostatic interactions. nih.govinstras.comnih.gov

Table 1: Characteristics of Bromophenol Blue (BPB) Interaction with Bovine Serum Albumin (BSA)

| Parameter | Finding | Reference(s) |

| Primary Driving Force | Electrostatic attraction | nih.govinstras.com |

| Stabilizing Force | Hydrophobic interaction | researchgate.net |

| Binding Constant (Kₐ) | 1.4 x 10⁷ M⁻¹ (primary site) | researchgate.net |

| 3 x 10⁶ M⁻¹ | nih.gov | |

| Number of Binding Sites | 1 primary site, 3 secondary sites | researchgate.net |

| Influencing Factors | pH, Ionic Strength | nih.govinstras.comnih.gov |

Bromophenol blue (BPB), an analog of bromophenol red, is a well-established probe for assessing protein surface hydrophobicity. nih.govnih.gov The principle of this application lies in the dye's preferential binding to nonpolar regions on a protein's surface. nih.govresearchgate.net The extent of BPB binding, which can be quantified by absorption spectroscopy, serves as a direct index of the accessible surface hydrophobicity. nih.govcapes.gov.br

Changes in protein conformation, which can be induced by factors like heat or chemical modification, often lead to the exposure of previously buried hydrophobic residues. mdpi.com This unfolding process results in an increased binding of BPB, a phenomenon that has been used to validate methods for hydrophobicity determination. capes.gov.brmdpi.com For example, heating myofibrillar proteins leads to a progressive increase in BPB binding, correlating with thermal denaturation. capes.gov.br

Conversely, chemical modifications that alter protein conformation can reduce dye binding. Studies on succinylated BSA showed that the modification caused significant conformational changes, leading to a decrease in BPB binding at low ionic strengths. nih.gov This effect could be reversed by increasing the ionic strength or lowering the pH, which induced a refolding of the protein structure. nih.gov The absorption spectrum of the dye is sensitive to the polarity of its environment; the spectral shift observed upon binding provides information about the nature of the hydrophobic sites on the protein surface. instras.comnih.gov

While extensively used in protein analysis, bromophenol red and its analogs also have important applications related to nucleic acids. This compound has been identified as a potent signal co-enhancer in the luminol-H₂O₂ chemiluminescent (CL) reaction catalyzed by horseradish peroxidase. nih.gov This novel CL system, which is further enhanced by the presence of bovine serum albumin, has been successfully applied to the highly sensitive detection of sequence-specific DNA without requiring amplification steps. nih.govsmolecule.com This application demonstrates a functional interaction within a complex system involving the dye, enzymes, and target DNA molecules.

Furthermore, the closely related dye bromophenol blue is a standard component in gel electrophoresis loading buffers for nucleic acids. acs.orgpnas.org In this context, the dye serves two main purposes. First, as a visible marker, its migration through the gel allows researchers to monitor the progress of the electrophoresis run. smolecule.com Second, its small size and negative charge cause it to migrate ahead of most DNA and RNA fragments, acting as a migration front without interfering with the separation of the nucleic acids themselves. smolecule.comoup.com This use highlights the electrostatic interaction between the negatively charged dye and the electric field, and its non-intercalating nature which is crucial for accurate size-based separation of nucleic acid fragments.

Influence on Protein Conformational Changes and Surface Hydrophobicity

Advanced Biological Staining Mechanisms and Applications

The specific interactions of this compound with biomolecules enable its use in advanced staining protocols for visualizing cellular components and probing microbial processes.

The mechanism of staining by dyes like bromophenol red involves a sequence of interactions that lead to selective binding. The initial step is often governed by electrostatic attraction, where the charged dye molecule accumulates near oppositely charged regions of a biological macromolecule. nih.gov However, the specificity and stability of the staining are typically achieved through more directed forces, such as hydrophobic interactions and van der Waals forces.

A prime example of this selectivity is the interaction between bromophenol red and the enzyme lysozyme (B549824). nih.govmedchemexpress.com X-ray analysis has revealed that bromophenol red binds to lysozyme at a specific site located outside the main catalytic cleft. nih.gov This binding inhibits the enzyme's ability to lyse whole bacterial cell walls but does not affect its activity against the purified polysaccharide component (peptidoglycan) of the wall. nih.govmedchemexpress.commedchemexpress.com This suggests that the dye selectively interferes with the interaction between lysozyme and the peptide components of the bacterial cell wall, demonstrating a highly specific molecular recognition that can be exploited for visualization or functional inhibition. nih.gov This targeted binding is fundamental to its application as a selective biological stain.

This compound serves as a valuable tool for investigating the metabolic state of microorganisms. It is employed as a pH indicator in various microbial culture media to monitor carbohydrate fermentation. tristains.com As bacteria metabolize sugars, they often produce acidic byproducts, which lower the pH of the medium. The resulting color change of the bromophenol red provides a clear, visual indication of this metabolic activity, allowing for the differentiation of fermenting from non-fermenting species. tristains.cominterchim.fr

Beyond its use as a passive pH indicator, the dye can be involved in probing specific enzymatic pathways. The inhibitory effect of bromophenol red on lysozyme's bacteriolytic activity is a direct method of probing a critical host-pathogen interaction, as lysozyme is a key component of the innate immune defense against bacteria. nih.govwikipedia.orgslideshare.net Furthermore, studies on related bromophenol compounds have shown they can interfere more broadly with bacterial carbon and energy metabolism, indicating that this class of molecules has the potential to act as metabolic probes or modulators. nih.gov For instance, the bromophenol methylrhodomelol was found to decrease ATP levels in Pseudomonas aeruginosa, directly implicating an interference with the bacterium's energy metabolism. nih.gov

Studies on Dye Uptake and Retention within Biological Systems

The investigation of how this compound is taken up and retained by biological systems is crucial for understanding its applications in biochemical and biological research. While direct and extensive studies focusing solely on the uptake and retention of this compound are limited, valuable insights can be drawn from research on structurally similar sulfonephthalein dyes and other bromophenol compounds. These studies suggest that the transport of these molecules into and out of cells is a complex process, often involving specific transport systems.

Research into the renal transport of various phenolsulfonphthalein dyes has shed light on the mechanisms by which these compounds are handled by biological systems. A study focusing on rabbit kidney tubules demonstrated that these dyes are transported by the common renal organic anion transport system. nih.gov This indicates that their movement across cellular membranes is not merely passive diffusion but is mediated by specific protein transporters.

Further evidence for the cellular uptake of related compounds comes from studies on other bromophenols. For instance, one investigation into a novel bromophenol derivative, HPN, revealed its ability to permeate C2C12 skeletal muscle cells. researchgate.net The study reported that approximately 56.98% of HPN entered the cultured myotubes, highlighting the potential for bromophenols to cross cell membranes and accumulate intracellularly. researchgate.net While this study was not on this compound, it supports the general principle of cellular uptake for this class of compounds.

The interaction of Bromophenol Red with biological macromolecules also provides indirect evidence of its potential for retention within biological systems. It has been shown that Bromophenol Red binds to the enzyme lysozyme at a site outside of its active cleft. medchemexpress.comoup.com This binding inhibits the enzyme's activity against bacterial cell walls, suggesting a specific interaction that could contribute to the dye's retention within a biological milieu. medchemexpress.comoup.com

Kinetic studies on the renal transport of probenecid (B1678239), a substance known to interact with the organic anion transport system, have provided quantitative data on the inhibitory effects of various sulfonephthalein dyes, including the closely related Bromophenol Blue. nih.gov These studies are critical in understanding the competitive nature of transport and can be used to infer the relative affinity of these dyes for the transporters. The inhibitory constants (Kᵢ) from these studies provide a quantitative measure of the interaction between the dyes and the transport system.

The following table summarizes the kinetic parameters for the inhibition of probenecid uptake by various sulfonephthalein dyes in separated rabbit renal tubules, offering a comparative view of their interaction with the organic anion transport system.

| Compound | Inhibitory Constant (Kᵢ) in Rabbit Renal Tubules (mM) |

| p-Aminohippurate | 0.5 |

| Phenol (B47542) Red | 0.09 |

| Bromophenol Blue | 0.02 |

| Bromocresol Green | 0.015 |

| Data from a study on the kinetics of renal transport of probenecid. The table shows the inhibitory constants of various sulfonephthalein dyes on probenecid uptake, indicating their affinity for the organic anion transport system. nih.gov |

This data suggests that Bromophenol Blue has a high affinity for the organic anion transporter, even higher than that of phenol red and p-aminohippurate. nih.gov Given the structural similarity between Bromophenol Red and Bromophenol Blue, it is plausible that Bromophenol Red exhibits similar transport kinetics.

Environmental Research and Monitoring Applications

Development of Methods for Water Quality Assessment

The development of robust and efficient methods for monitoring water quality is a cornerstone of environmental protection. Bromophenol red sodium salt has been employed in this field, primarily due to its distinct color changes in response to pH variations and its potential for use in colorimetric assays. chemimpex.com

Detection and Quantification of Environmental Pollutants

While primarily known as a pH indicator, this compound can be utilized in the development of methods for detecting and quantifying certain environmental pollutants. chemimpex.com Its application often involves indirect detection, where the target pollutant influences the pH of a solution, which is then indicated by the dye. For instance, the presence of acidic or basic pollutants in a water sample can be initially screened through the color change of the dye. chemimpex.com

Further research has explored the integration of sulfophthalein dyes like bromophenol red into sensor arrays and colorimetric assays for more specific pollutant detection. These methods often rely on the interaction between the dye and the analyte, leading to a measurable change in the dye's absorption spectrum. This principle allows for the quantification of the pollutant by correlating the color change intensity with the pollutant's concentration.

Degradation and Environmental Fate Studies

Understanding how chemical compounds degrade in the environment is crucial for assessing their long-term impact. This compound, as a dye, is itself a model compound for studying the degradation of organic pollutants in aquatic systems.

Photocatalytic Degradation Mechanisms in Aquatic Systems

Photocatalysis is a promising advanced oxidation process for the removal of organic pollutants from water. Studies have investigated the photocatalytic degradation of various dyes, including compounds structurally similar to bromophenol red. For example, research on phenol (B47542) red has demonstrated high degradation percentages under UV light in the presence of a cerium oxide-titanium oxide nanocomposite (CeO2-TiO2nc). lidsen.com The degradation efficiency is influenced by factors such as the initial dye concentration, pH, and the presence of other substances. For instance, the degradation rate of some dyes is enhanced in acidic conditions. scirp.orgmdpi.com

The mechanism of photocatalytic degradation involves the generation of highly reactive hydroxyl radicals (•OH) on the surface of a photocatalyst (like TiO2) when illuminated with UV light. These radicals then attack the dye molecules, breaking them down into simpler, less harmful compounds. The efficiency of this process can be influenced by the presence of various ions in the water. scirp.org

| Catalyst | Pollutant | Light Source | Degradation Efficiency | Reference |

| CeO2-TiO2nc | Phenol Red | UV light | 99.8% | lidsen.com |

| CuZnAl Hydrotalcite | Phenol Red | Visible light (LED) | >90% (at 50 ppm) | mdpi.com |

| Anatase/brookite TiO2 | Reactive Red 195 | UV-A irradiation | Complete degradation within 15 min | researchgate.net |

This table provides an interactive overview of photocatalytic degradation studies on related dye compounds.

Bioremediation Potential and Microbial Degradation Studies

Bioremediation offers an environmentally friendly approach to breaking down pollutants. Research has shown that various microorganisms, particularly fungi, are capable of degrading dyes like bromophenol blue, a closely related compound to bromophenol red. For instance, the fungus Aspergillus flavus has demonstrated the ability to biodegrade bromophenol blue. researchgate.net Similarly, Trichoderma harzianum has been shown to degrade bromophenol blue, although it exhibited a significant inhibition of mycelial growth. researchgate.net

The mechanism of microbial degradation often involves enzymes such as laccases and peroxidases, which can break down the complex aromatic structures of the dyes. ijcmas.commdpi.com These enzymes can function under various environmental conditions, including different pH levels and salt concentrations. mdpi.com Some bacterial strains have also shown the potential for dye degradation, with mechanisms that can involve both anaerobic and aerobic steps for complete mineralization of the dye molecules. ijcmas.commdpi.com

| Microorganism | Dye Degraded | Key Findings | Reference |

| Aspergillus flavus | Bromophenol blue | Showed positive results for degradation/decolorization. | researchgate.net |

| Trichoderma harzianum | Bromophenol blue | Degraded the dye but with 43% inhibition of mycelial growth. | researchgate.net |

| Aspergillus niger, Penicillium griseofulvum, Aspergillus terreus | Phenol | Fungal strains showed phenol degradation capabilities, enhanced by mutation and immobilization. | researchgate.net |

This interactive table summarizes findings from microbial degradation studies on bromophenol blue and related compounds.

Advanced Studies on Acid Base Equilibria of Bromophenol Red Sodium Salt

Precise Determination of Acidity Constants (pKa)

The acidity constant (pKa) is a critical parameter that quantifies the degree of ionization of a molecule in a solution at various pH values. For Bromophenol Red, a sulfonephthalein indicator, its color change from yellow in acidic solutions to reddish-purple in basic solutions is directly related to its pKa. tcichemicals.comcarlroth.comgspchem.com The transition from the acidic form (HIn) to the basic form (In⁻) is responsible for this visible change.

Comparative Analysis of Spectrophotometric and Scanometric Approaches

The determination of pKa values for indicators like Bromophenol Red has traditionally been performed using spectrophotometry. scirp.orgscribd.comijper.orgscirp.org This well-established method involves measuring the absorbance of the indicator solution at various pH values. scirp.orgscribd.com By analyzing the spectral changes, particularly at the wavelength of maximum absorbance (λmax) for the acidic and basic forms, the pKa can be accurately calculated. scribd.comresearchgate.net For Bromophenol Red, the λmax of the acidic form is around 435-440 nm (in a pH 4.7 buffer), while the basic form exhibits a λmax between 574-580 nm (in a pH 6.3 buffer). gspchem.com

A newer, more accessible technique known as solution scanometry has emerged as a simple, fast, and inexpensive alternative for determining the acidity constants of indicators. rsc.organalchemres.orgrsc.orgresearchgate.net This method utilizes a flatbed scanner to capture images of the indicator solution in cells at different pH values. rsc.orgrsc.orgresearchgate.net The color of each cell is then analyzed using software that breaks it down into red, green, and blue (RGB) values. rsc.orgrsc.orgresearchgate.net The pKa is then calculated from these RGB values. researchgate.net Studies comparing spectrophotometry and scanometry for various indicators, such as bromophenol blue and phenol (B47542) red, have shown a good agreement between the results obtained from both methods, validating scanometry as a reliable approach. analchemres.orgresearchgate.netresearchgate.net

| Method | Principle | Advantages | Disadvantages |

| Spectrophotometry | Measures light absorbance at specific wavelengths as a function of pH. | High accuracy and precision, well-established. scirp.orgnih.gov | Requires a spectrophotometer, can be more time-consuming. |

| Scanometry | Analyzes the RGB color values of indicator solutions at different pHs using a scanner. | Simple, fast, inexpensive, and portable. rsc.organalchemres.orgrsc.orgresearchgate.net | May be less precise than spectrophotometry for subtle color changes. |

Impact of Ionic Strength and Solvent Composition on Protonation Equilibria